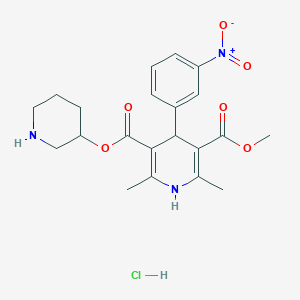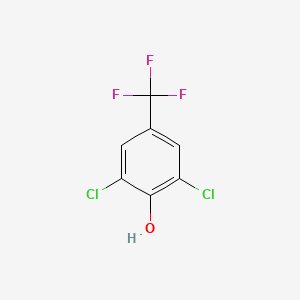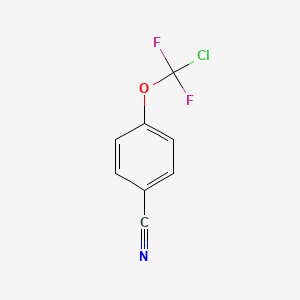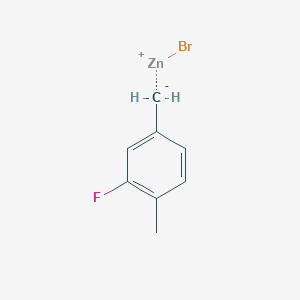
Bis(2-chloro-4-trifluoromethylphenyl)carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloro-4-trifluoromethylphenyl)carbonate is an organic compound characterized by the presence of two chloro and trifluoromethyl groups attached to a phenyl ring, which is further bonded to a carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloro-4-trifluoromethylphenyl)carbonate typically involves the reaction of 4-methylphenol with phosgene, followed by chlorination of the side chain to produce bis(4-trichloromethylphenyl)carbonate. The final step involves fluorination to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced technologies and equipment is essential to manage the hazardous nature of some reagents, such as phosgene.
化学反应分析
Types of Reactions
Bis(2-chloro-4-trifluoromethylphenyl)carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions typically occur under mild to moderate conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substitution with an amine can yield an amide derivative.
科学研究应用
Bis(2-chloro-4-trifluoromethylphenyl)carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of Bis(2-chloro-4-trifluoromethylphenyl)carbonate involves its interaction with molecular targets through its chloro and trifluoromethyl groups. These functional groups can form strong interactions with various biological molecules, potentially leading to enzyme inhibition or other biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Bis(4-chlorophenyl)carbonate
- Bis(4-trifluoromethylphenyl)carbonate
- Bis(2,4-dichlorophenyl)carbonate
Uniqueness
Bis(2-chloro-4-trifluoromethylphenyl)carbonate is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and physical properties.
属性
IUPAC Name |
bis[2-chloro-4-(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F6O3/c16-9-5-7(14(18,19)20)1-3-11(9)25-13(24)26-12-4-2-8(6-10(12)17)15(21,22)23/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFURTAJNOZTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(=O)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)



